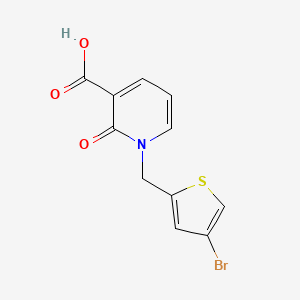
1-((4-Bromothiophen-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
概要
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and thiophene rings suggests that the compound may have aromatic properties. The bromine atom could make the compound more reactive, as bromine is a good leaving group .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, and the bromine atom could be involved in substitution or elimination reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound acidic, and the bromine atom could increase its molecular weight .
科学的研究の応用
Synthesis and Applications in Organic Chemistry
"1-((4-Bromothiophen-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid" is a compound that belongs to the class of 1,4-dihydropyridines (DHPs), which are significant due to their nitrogen-containing heterocyclic structure. DHPs have been utilized extensively as a core structure in various drugs and as starting materials in synthetic organic chemistry, largely because of their presence in biological applications. The synthesis of 1,4-DHPs, including compounds structurally related to the specified chemical, often involves multi-component reactions, with Hantzsch Condensation reaction being a primary method for their preparation. These compounds are targeted for complex organic syntheses due to their bioactive potential and are compared for their structure-activity relationships (SARs) to develop more biologically active compounds (Sohal, 2021).
Biocatalyst Inhibition and Microbial Production
The carboxylic acid functional group, characteristic of the specified compound, plays a significant role in microbial inhibition and is utilized in biorenewable chemical production. Carboxylic acids, like the one , have been shown to inhibit microbial growth at concentrations below desired yield and titer. They are used as precursors in the fermentative production of various industrial chemicals by engineered microbes. This inhibition aspect is crucial for developing metabolic engineering strategies aimed at increasing microbial tolerance to such inhibitory compounds. The understanding of how carboxylic acids affect microbial cell membranes and internal pH is vital for improving the robustness of biocatalysts for industrial applications (Jarboe, Royce, & Liu, 2013).
Phosphonic Acid Analogues and Applications
While not directly related to the exact structure of "1-((4-Bromothiophen-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid", phosphonic acids represent an interesting comparison point in the realm of scientific research. Phosphonic acids, characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, have been used for their bioactive properties, for bone targeting, and in the design of supramolecular materials, among other applications. The synthesis methods and diverse applications of phosphonic acids underline the importance of exploring functional groups analogous to carboxylic acids for potential use in various research and industrial fields (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3S/c12-7-4-8(17-6-7)5-13-3-1-2-9(10(13)14)11(15)16/h1-4,6H,5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZLFSPVTBYLNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)O)CC2=CC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Bromothiophen-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(2-Aminophenyl)pyrrolidin-2-yl]methanol](/img/structure/B1464504.png)
![2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide](/img/structure/B1464506.png)
![1-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1464507.png)
![3-chloro-N-[3-(diethylamino)propyl]pyrazin-2-amine](/img/structure/B1464510.png)
![3-chloro-N-[2-(pyridin-2-yl)ethyl]pyrazin-2-amine](/img/structure/B1464511.png)
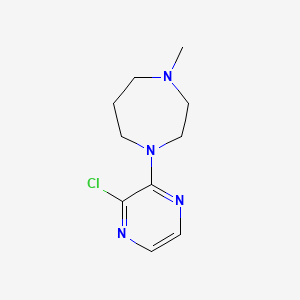
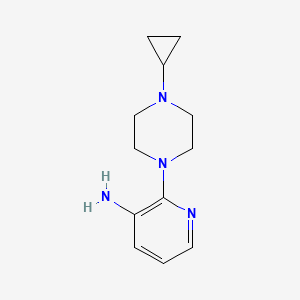
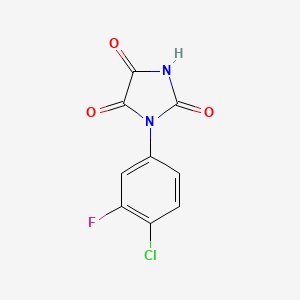

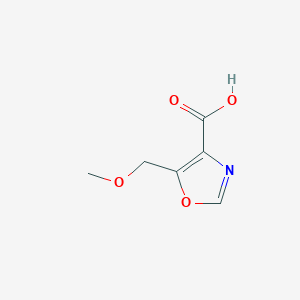
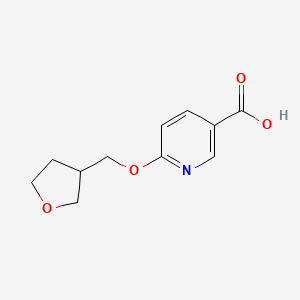

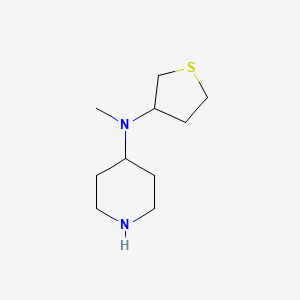
![3-chloro-N-[(oxolan-2-yl)methyl]pyrazin-2-amine](/img/structure/B1464526.png)